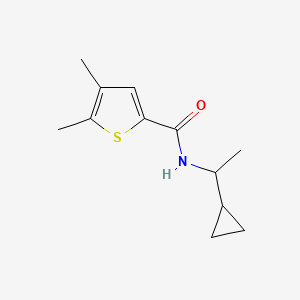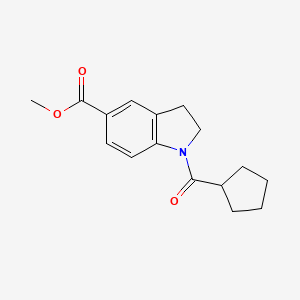![molecular formula C13H18N2O B7509235 Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7509235.png)
Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for studying various biological processes. In
Wirkmechanismus
The mechanism of action of Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone is not fully understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways in cells. Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and phosphodiesterase-5. This compound has also been shown to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit tumor growth and angiogenesis in various cancer models. Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone has also been shown to have anti-inflammatory effects, reducing the expression of various pro-inflammatory cytokines. Additionally, this compound has been shown to have analgesic effects, reducing pain in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone has a wide range of biological activities, making it a valuable tool for studying various biological processes. However, there are some limitations to the use of this compound in lab experiments. For example, the mechanism of action of Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone. One area of research could focus on further elucidating the mechanism of action of this compound. This could involve studying the effects of Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone on various signaling pathways in cells. Another area of research could focus on developing new derivatives of Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone with improved biological activities. Finally, research could focus on testing the efficacy of Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone in various disease models, including cancer and inflammation.
Synthesemethoden
Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone can be synthesized using a variety of methods. One common method involves the reaction of cyclopropyl ketone with 2-(1-methylpyrrol-2-yl)pyrrolidine in the presence of a suitable catalyst. Another method involves the reaction of cyclopropyl bromide with 2-(1-methylpyrrol-2-yl)pyrrolidine in the presence of a base. Both methods result in the formation of Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone in high yield and purity.
Wissenschaftliche Forschungsanwendungen
Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone has been studied extensively for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including antitumor, anti-inflammatory, and anti-angiogenic effects. Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone has also been used as a tool for studying various biological processes, including protein-protein interactions and enzyme activity.
Eigenschaften
IUPAC Name |
cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-14-8-2-4-11(14)12-5-3-9-15(12)13(16)10-6-7-10/h2,4,8,10,12H,3,5-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBMXTVOBAEAJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2CCCN2C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B7509161.png)


![1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7509171.png)
![N-[(4-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509173.png)





![1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7509241.png)
![4-[(3-Fluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7509246.png)
![N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide](/img/structure/B7509247.png)